molecular formula C13H16N2O2 B6353522 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1049151-87-2

1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6353522
CAS No.: 1049151-87-2
M. Wt: 232.28 g/mol
InChI Key: CUHXNQINFGCXMP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound with a unique structure that includes a methoxyphenyl group and a dihydropyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate ketone, such as acetone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the dihydropyrazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 1-(4-Methoxyphenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
  • 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-4-one

Uniqueness

1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the isopropyl group can affect the compound’s solubility, stability, and interaction with other molecules, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-propan-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(2)12-8-13(16)15(14-12)10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHXNQINFGCXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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